molecular formula C17H24N2O2 B2841840 Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate CAS No. 2197055-43-7

Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate

Cat. No.: B2841840
CAS No.: 2197055-43-7
M. Wt: 288.391
InChI Key: PJIWYCJOMBTJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, where a pyrrolidine ring is fused to a quinoline moiety, creating a spiro linkage. The tert-butyl group attached to the carboxylate enhances its stability and solubility, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate typically involves a multi-step process:

    Formation of the Pyrrolidine Ring: Starting from a suitable amine and an aldehyde, the pyrrolidine ring is formed via a condensation reaction.

    Spirocyclization: The intermediate is then subjected to spirocyclization, often using a Lewis acid catalyst to facilitate the formation of the spiro linkage between the pyrrolidine and quinoline rings.

    Introduction of the Tert-butyl Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the pyrrolidine ring, converting it into a more saturated form.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the tert-butyl group.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate serves as a building block for the synthesis of more complex molecules. Its spirocyclic structure is particularly useful in the development of novel ligands for catalysis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The spiro linkage imparts unique three-dimensional properties that can enhance binding affinity and selectivity for biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The spirocyclic structure is known to improve the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and resins, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate involves its interaction with specific molecular targets. The spiro linkage allows for a unique mode of binding to enzymes or receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Another spirocyclic compound with a different ring structure.

    Tert-butyl 2,3-dihydrospiro[indole-2,4’-quinoline]-1’-carboxylate: Similar spiro linkage but with an indole ring instead of pyrrolidine.

Uniqueness

Tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate is unique due to its specific spiro linkage between pyrrolidine and quinoline, which imparts distinct chemical and biological properties. Its stability and reactivity make it a versatile intermediate in various fields of research and industry.

Properties

IUPAC Name

tert-butyl spiro[2,3-dihydroquinoline-4,2'-pyrrolidine]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-10-17(9-6-11-18-17)13-7-4-5-8-14(13)19/h4-5,7-8,18H,6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIWYCJOMBTJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCN2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.